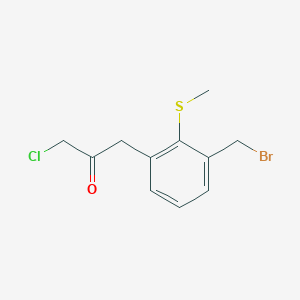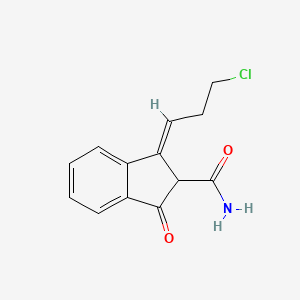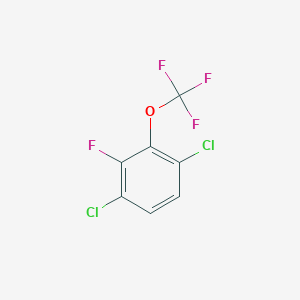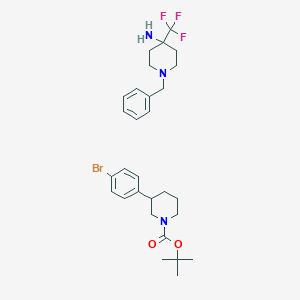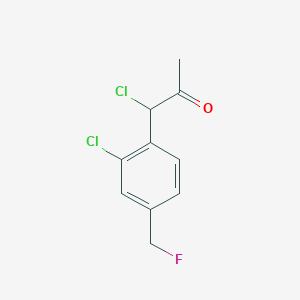
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound, followed by the introduction of the fluoromethyl group. One common method involves the reaction of 2-chloro-4-(fluoromethyl)benzene with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The resulting intermediate is then subjected to further reactions to introduce the ketone group, often using reagents like acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Major Products:
Substitution: Amino or thiol derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketone derivatives.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one exerts its effects depends on its interaction with molecular targets. The presence of the ketone group allows it to act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
- 1-Chloro-1-(2-chloro-4-fluorophenyl)ethanone
- 1-Chloro-1-(2-chloro-4-(trifluoromethyl)phenyl)propan-2-one
- 1-Chloro-1-(2-chloro-4-(methyl)phenyl)propan-2-one
Uniqueness: 1-Chloro-1-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development and other applications.
Properties
Molecular Formula |
C10H9Cl2FO |
|---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
1-chloro-1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)8-3-2-7(5-13)4-9(8)11/h2-4,10H,5H2,1H3 |
InChI Key |
MEHSNMHSVFWOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)CF)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




